molecular formula C17H23ClN4O3S B13881765 Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]butanoate

Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]butanoate

Cat. No.: B13881765
M. Wt: 398.9 g/mol
InChI Key: ACIZUJVIZDHCNZ-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]butanoate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a morpholine ring, a thienopyrimidine core, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]butanoate typically involves multiple steps, including nucleophilic substitution, chlorination, and esterification. The starting materials often include 2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine and ethyl 4-aminobutanoate. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]butanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]butanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its morpholine ring and thienopyrimidine core are key features that distinguish it from other compounds and contribute to its diverse applications in scientific research .

Properties

Molecular Formula

C17H23ClN4O3S

Molecular Weight

398.9 g/mol

IUPAC Name

ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]butanoate

InChI

InChI=1S/C17H23ClN4O3S/c1-2-25-14(23)4-3-5-19-11-12-10-13-15(26-12)16(21-17(18)20-13)22-6-8-24-9-7-22/h10,19H,2-9,11H2,1H3

InChI Key

ACIZUJVIZDHCNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNCC1=CC2=C(S1)C(=NC(=N2)Cl)N3CCOCC3

Origin of Product

United States

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